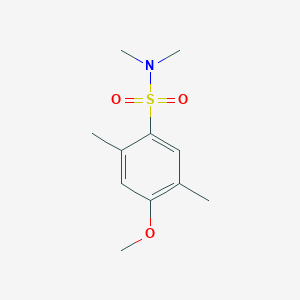
N-benzyl-5-chloro-2-ethoxybenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-benzyl-5-chloro-2-ethoxybenzenesulfonamide, also known as BCE, is a chemical compound that has been widely studied for its potential applications in pharmaceuticals and medicinal chemistry. BCE is a sulfonamide derivative, which means it contains a sulfonamide functional group (-SO2NH2) attached to a benzene ring. This compound has shown promise in various scientific research applications, including as an antitumor agent, a carbonic anhydrase inhibitor, and a potential treatment for Alzheimer's disease.
作用机制
The mechanism of action of N-benzyl-5-chloro-2-ethoxybenzenesulfonamide is not fully understood, but it is believed to involve the inhibition of carbonic anhydrase enzymes. Carbonic anhydrases are enzymes that catalyze the reversible conversion of carbon dioxide and water to bicarbonate and protons. These enzymes play a crucial role in various physiological processes, such as acid-base balance, respiration, and ion transport. N-benzyl-5-chloro-2-ethoxybenzenesulfonamide has been shown to inhibit the activity of carbonic anhydrase enzymes, which may contribute to its antitumor activity.
Biochemical and Physiological Effects:
N-benzyl-5-chloro-2-ethoxybenzenesulfonamide has been shown to have various biochemical and physiological effects, including inhibition of carbonic anhydrase enzymes, induction of apoptosis in cancer cells, and potential treatment for Alzheimer's disease. N-benzyl-5-chloro-2-ethoxybenzenesulfonamide has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its therapeutic potential.
实验室实验的优点和局限性
N-benzyl-5-chloro-2-ethoxybenzenesulfonamide has several advantages for use in lab experiments, including its high solubility in water and its relatively low toxicity compared to other sulfonamide derivatives. However, N-benzyl-5-chloro-2-ethoxybenzenesulfonamide also has some limitations, such as its limited stability in acidic conditions and its potential for degradation under certain reaction conditions.
未来方向
There are several potential future directions for research on N-benzyl-5-chloro-2-ethoxybenzenesulfonamide, including:
1. Further optimization of the synthesis method to improve the yield and purity of N-benzyl-5-chloro-2-ethoxybenzenesulfonamide.
2. Investigation of the mechanism of action of N-benzyl-5-chloro-2-ethoxybenzenesulfonamide, including its interaction with carbonic anhydrase enzymes.
3. Evaluation of the potential therapeutic applications of N-benzyl-5-chloro-2-ethoxybenzenesulfonamide in other diseases, such as diabetes and cardiovascular disease.
4. Development of novel derivatives of N-benzyl-5-chloro-2-ethoxybenzenesulfonamide with improved pharmacological properties.
5. Investigation of the potential synergy between N-benzyl-5-chloro-2-ethoxybenzenesulfonamide and other antitumor agents for combination therapy.
Conclusion:
In conclusion, N-benzyl-5-chloro-2-ethoxybenzenesulfonamide (N-benzyl-5-chloro-2-ethoxybenzenesulfonamide) is a sulfonamide derivative that has shown promise in various scientific research applications, including as an antitumor agent, a carbonic anhydrase inhibitor, and a potential treatment for Alzheimer's disease. N-benzyl-5-chloro-2-ethoxybenzenesulfonamide has several advantages for use in lab experiments, including its high solubility in water and relatively low toxicity. However, further research is needed to fully understand the mechanism of action of N-benzyl-5-chloro-2-ethoxybenzenesulfonamide and its potential therapeutic applications.
合成方法
The synthesis of N-benzyl-5-chloro-2-ethoxybenzenesulfonamide involves the reaction of 5-chloro-2-ethoxybenzenesulfonyl chloride with benzylamine in the presence of a base catalyst, such as triethylamine. The reaction proceeds through the formation of an intermediate N-benzyl-5-chloro-2-ethoxybenzenesulfonyl amide, which is then deprotonated to form N-benzyl-5-chloro-2-ethoxybenzenesulfonamide. The yield of this reaction can be improved by optimizing the reaction conditions, such as temperature, time, and solvent choice.
科学研究应用
N-benzyl-5-chloro-2-ethoxybenzenesulfonamide has been studied for its potential applications in various scientific research fields, including medicinal chemistry, pharmacology, and biochemistry. One of the most promising applications of N-benzyl-5-chloro-2-ethoxybenzenesulfonamide is as an antitumor agent. N-benzyl-5-chloro-2-ethoxybenzenesulfonamide has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. This compound works by inducing apoptosis, or programmed cell death, in cancer cells, which prevents their growth and proliferation.
属性
产品名称 |
N-benzyl-5-chloro-2-ethoxybenzenesulfonamide |
|---|---|
分子式 |
C15H16ClNO3S |
分子量 |
325.8 g/mol |
IUPAC 名称 |
N-benzyl-5-chloro-2-ethoxybenzenesulfonamide |
InChI |
InChI=1S/C15H16ClNO3S/c1-2-20-14-9-8-13(16)10-15(14)21(18,19)17-11-12-6-4-3-5-7-12/h3-10,17H,2,11H2,1H3 |
InChI 键 |
ILZJMQRUSLVKNL-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1)Cl)S(=O)(=O)NCC2=CC=CC=C2 |
规范 SMILES |
CCOC1=C(C=C(C=C1)Cl)S(=O)(=O)NCC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![3-methyl-N-[3-(4-morpholinyl)propyl]-4-propoxybenzenesulfonamide](/img/structure/B272540.png)
![4-methoxy-N-[3-(morpholin-4-yl)propyl]benzenesulfonamide](/img/structure/B272542.png)
![5-chloro-2-ethoxy-N-[3-(4-morpholinyl)propyl]benzenesulfonamide](/img/structure/B272545.png)



